molecular formula C8H17NO2 B585629 Ethyl 2-(ethylamino)butanoate CAS No. 874525-99-2

Ethyl 2-(ethylamino)butanoate

Cat. No.: B585629
CAS No.: 874525-99-2
M. Wt: 159.229
InChI Key: HFEJENNUKAUMMS-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(ethylamino)butanoate can be synthesized through several methods. One common method involves the esterification of 2-(ethylamino)butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Another method involves the reaction of 2-(ethylamino)butanoic acid with an acid chloride, such as thionyl chloride, to form the corresponding acid chloride intermediate. This intermediate is then reacted with ethanol to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(ethylamino)butanoic acid and ethanol.

    Reduction: Reduction of the ester with reducing agents, such as lithium aluminum hydride, can produce the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically involves the use of dilute hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.

    Substitution: Nucleophilic acyl substitution reactions may involve the use of nucleophiles, such as amines or alcohols, under mild to moderate conditions.

Major Products Formed

    Hydrolysis: 2-(ethylamino)butanoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(ethylamino)butanoate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(ethylamino)butanoate involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by the addition of water, facilitated by acid or base catalysts. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethyl 2-(ethylamino)butanoate can be compared with other similar esters, such as ethyl butanoate and ethyl 2-(methylamino)butanoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the ethylamino substituent, which can influence its reactivity and applications.

List of Similar Compounds

  • Ethyl butanoate
  • Ethyl 2-(methylamino)butanoate
  • Methyl butanoate
  • Ethyl acetate

These similar compounds may have different physical and chemical properties, as well as distinct applications in various fields.

Properties

IUPAC Name

ethyl 2-(ethylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-7(9-5-2)8(10)11-6-3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEJENNUKAUMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734015
Record name Ethyl 2-(ethylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874525-99-2
Record name Ethyl 2-(ethylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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